2-(4-acetamido-1H-indol-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C19H16N4O2S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H16N4O2S2/c1-12(24)20-14-4-2-5-16-13(14)7-8-23(16)10-18(25)22-19-21-15(11-27-19)17-6-3-9-26-17/h2-9,11H,10H2,1H3,(H,20,24)(H,21,22,25) |
InChI Key |
KALJVLSKDAPCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Acetamidoindole
Procedure :
-
Nitration : Indole undergoes nitration at the 4-position using nitric acid in acetic anhydride, yielding 4-nitroindole (70–75% yield).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 4-aminoindole (85–90% yield).
-
Acetylation : Treatment with acetic anhydride in pyridine introduces the acetamido group, yielding 4-acetamidoindole (80–85% purity).
Key Data :
| Intermediate | Yield (%) | Purity (%) | Characterization (IR/NMR) |
|---|---|---|---|
| 4-Nitroindole | 70–75 | 95 | IR: 1520 cm⁻¹ (NO₂); ¹H NMR (DMSO): δ 8.21 (s, 1H, H4) |
| 4-Aminoindole | 85–90 | 97 | IR: 3400 cm⁻¹ (NH₂); ¹H NMR (DMSO): δ 6.85 (s, 1H, H4) |
| 4-Acetamidoindole | 80–85 | 98 | IR: 1650 cm⁻¹ (C=O); ¹H NMR (DMSO): δ 2.10 (s, 3H, CH₃), 8.02 (s, 1H, H4) |
Synthesis of 4-(Thiophen-2-yl)thiazol-2-amine
-
α-Haloketone Preparation : 2-Bromo-1-(thiophen-2-yl)ethanone is synthesized by bromination of 1-(thiophen-2-yl)ethanone using Br₂ in acetic acid (65% yield).
-
Cyclocondensation : The α-haloketone reacts with thiourea in ethanol under reflux (4–6 h), forming 4-(thiophen-2-yl)thiazol-2-amine (75–80% yield).
Optimization Notes :
-
Excess thiourea (1.2 equiv) improves yield by preventing side reactions.
-
Ethanol as solvent minimizes byproduct formation compared to DMF or THF.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 h |
| Temperature | Reflux (78°C) |
| Yield | 75–80% |
| ¹H NMR (DMSO-d₆) | δ 7.45 (s, 1H, thiazole-H), 7.12–7.30 (m, 3H, thiophene-H) |
Acetamide Linker Formation
-
Chloroacetylation : 4-Acetamidoindole reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as base (0–5°C, 2 h), yielding 2-chloro-N-(4-acetamido-1H-indol-1-yl)acetamide (85% yield).
-
Nucleophilic Substitution : The chloro intermediate reacts with 4-(thiophen-2-yl)thiazol-2-amine in acetonitrile (reflux, 6 h), forming the final product (70–75% yield).
Alternative Single-Step Approach :
Direct coupling of 4-acetamidoindole-1-acetic acid with the thiazole amine using EDC/HOBt in DMF (room temperature, 12 h) achieves 68% yield but requires chromatographic purification.
Comparative Data :
| Method | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|
| Two-Step (ClCH₂COCl) | 70–75 | 98 | Higher purity, scalable |
| Single-Step (EDC) | 68 | 95 | Avoids halogenated intermediates |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Parameter | Two-Step Method | Single-Step Method |
|---|---|---|
| Overall Yield | 70–75% | 68% |
| Purity (HPLC) | >98% | 95% |
| Byproducts | <2% | 5% (unreacted acid) |
Critical Analysis of Methodologies
-
Hantzsch vs. Other Thiazole Syntheses :
-
Chloroacetyl Chloride vs. Carbodiimide Coupling :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamido-1H-indol-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the acetamido group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Structural Characteristics
This compound can be described by its complex structure, which includes:
- Indole ring : Known for its role in many biological processes and as a pharmacophore in drug design.
- Thiazole ring : Often associated with antimicrobial and anticancer activities.
- Thiophene ring : Contributes to the compound's electronic properties and biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit inhibitory effects on critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. These enzymes are essential for DNA synthesis and repair, making them prime targets in cancer therapy. Preliminary studies suggest that 2-(4-acetamido-1H-indol-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide may also show promising antitumor activity in vitro, warranting further investigation into its mechanism of action and efficacy against various cancer cell lines.
Antimicrobial Properties
Compounds containing thiophene and thiazole rings have been documented for their antimicrobial properties. The structural characteristics of this compound suggest potential effectiveness against bacterial and fungal pathogens. Studies focusing on the compound's ability to inhibit growth in specific microbial strains could elucidate its utility as an antimicrobial agent.
Neuroprotective Effects
Given the presence of the indole moiety, there is potential for neuroprotective applications, particularly in conditions like Alzheimer's disease where acetylcholine levels are diminished due to acetylcholinesterase activity. Compounds with similar structures have shown promise as acetylcholinesterase inhibitors, suggesting that this compound could also contribute to cognitive enhancement or protection against neurodegeneration.
Case Studies and Research Findings
Several studies have explored related compounds with structural similarities to this compound:
Mechanism of Action
The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole and thiazole rings could facilitate binding to hydrophobic pockets in proteins, while the acetamido group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Acetamide Derivatives with Aromatic Substitutions
Key Structural Variations :
- Thiophene vs. Pyridine/Other Aromatics : The target compound’s 4-(thiophen-2-yl)thiazole group distinguishes it from analogs like 2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide (CAS 1574366-36-1, MW 391.4), which replaces thiophene with pyridine. This substitution may alter electronic properties and binding affinity to hydrophobic pockets in biological targets .
Thiophene-Substituted Thiazole Analogs
Structural Closest Matches :
Indole-Containing Analogs
Activity and Substituent Effects :
- Benzimidazole Derivatives (): Excluded compounds like 2-(benzimidazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide lack the indole-acetamido group but share the thiazole-acetamide backbone. Their exclusion from patent claims underscores the unique role of the 4-acetamido-indole motif in the target compound’s specificity .
- Cytotoxicity and Substituent Distance : Piperazine-propionamide derivatives (e.g., compound 21, ) show increased cytotoxicity compared to acetamides when the distance between thiazole and piperidine rings is elongated. This suggests that the target compound’s rigid indole-thiazole bridge may limit off-target toxicity .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Substituent Bulk and Selectivity : The 4-acetamidoindole group in the target compound provides steric bulk that may enhance selectivity for hydrophobic enzyme pockets compared to smaller substituents (e.g., pyridine in ) .
- Thiophene vs. Other Heterocycles : Thiophene’s electron-rich nature could facilitate π-π stacking with aromatic residues in target proteins, a feature absent in pyridine or chlorothiophene analogs .
- Synthetic Flexibility : demonstrates the feasibility of modifying the acetamide-thiazole scaffold with coumarin or other aromatic systems, suggesting avenues for optimizing the target compound’s bioavailability .
Biological Activity
The compound 2-(4-acetamido-1H-indol-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide (CAS Number: 1574495-98-9) has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.5 g/mol. The structure features an indole ring, a thiazole moiety, and an acetamido group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1574495-98-9 |
| Molecular Formula | CHNOS |
| Molecular Weight | 396.5 g/mol |
Antitumor Activity
Research indicates that indole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. Specifically, studies have shown that related indole-based compounds can inhibit tumor growth in various cancer types, including colorectal and lung cancers . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
BACE-1 Inhibition
In a study focused on β-secretase (BACE-1) inhibitors for Alzheimer's disease treatment, derivatives of thiazole-containing compounds were synthesized and evaluated. Although specific data on the target compound's efficacy against BACE-1 is limited, related thiazole derivatives have shown promising results in terms of binding affinity and blood-brain barrier permeability, suggesting potential neuroprotective effects .
Synthesis and Evaluation
A series of experiments were conducted to synthesize and evaluate various derivatives based on the core structure of this compound. The synthesized compounds underwent biological evaluation using assays to determine their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb). For instance, compounds derived from similar scaffolds showed MIC values ranging from 25 µM to >200 µM against Mtb H37Rv .
Cytotoxicity Studies
Cytotoxicity assessments revealed that while some derivatives exhibit potent biological activity, they also have varying degrees of toxicity. For example, in a study evaluating antitubercular activity alongside cytotoxicity, one compound demonstrated significant inhibition against Mtb with an IC50 value indicating low toxicity at therapeutic concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many indole-based compounds promote apoptosis in cancer cells through the activation of caspases.
- Enzyme Inhibition : The thiazole moiety is known for its ability to inhibit enzymes such as BACE-1 and other targets involved in disease pathways.
- Antimicrobial Activity : Similar structures have been shown to disrupt bacterial cell walls or inhibit critical metabolic pathways in pathogens.
Q & A
Q. What are the optimal synthetic routes for 2-(4-acetamido-1H-indol-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Step 1: Formation of the indole-acetamide core via nucleophilic substitution between 4-acetamidoindole and bromoacetamide derivatives.
- Step 2: Coupling of the thiophene-thiazole moiety using Suzuki-Miyaura cross-coupling or Ullmann-type reactions.
Key variables include: - Solvent polarity (e.g., DMF for solubility of aromatic intermediates) .
- Catalysts: Pd(PPh₃)₄ for cross-coupling reactions (yields >70% under inert atmosphere) .
- Temperature control (60–100°C) to minimize side reactions like thiazole ring decomposition .
Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., indole NH at δ 10–12 ppm, thiophene protons at δ 7–8 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., calculated [M+H]⁺ = 452.12; observed 452.14) .
- X-ray Crystallography: Resolves steric effects of the thiophene-thiazole group, revealing dihedral angles impacting π-π stacking .
Q. What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Anticancer Activity: MTT assays using cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to doxorubicin .
- Antimicrobial Screening: Agar dilution against S. aureus and E. coli (MIC ≤ 8 µg/mL suggests potency) .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene vs. phenyl substitutions) alter bioactivity?
Methodological Answer:
- Case Study: Replacing thiophene with phenyl in the thiazole ring reduces anticancer activity (IC₅₀ increases from 1.2 µM to >10 µM) due to loss of sulfur-mediated H-bonding with kinase targets .
- SAR Analysis: Quantitative Structure-Activity Relationship (QSAR) models highlight electronegative substituents (e.g., Cl, NO₂) enhancing antimicrobial potency by 30–50% .
Q. What mechanisms explain contradictory solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Contradiction: Solubility in DMSO (≥10 mg/mL) vs. water (<0.1 mg/mL) despite acetamide’s hydrophilicity.
- Resolution: Molecular dynamics simulations reveal intramolecular H-bonding between the indole NH and thiazole N, reducing polarity .
- Experimental Fix: Co-solvents (e.g., PEG-400) or prodrug strategies (e.g., phosphate esterification) improve aqueous solubility .
Q. How can reaction byproducts be minimized during thiazole ring formation?
Methodological Answer:
- Common Byproducts: Thiazole-oxide derivatives form under oxidative conditions.
- Optimization:
- Use anhydrous solvents (e.g., THF) and reducing agents (Na₂S₂O₄) to prevent oxidation .
- Microwave-assisted synthesis reduces reaction time (10 min vs. 24 h) and byproduct formation (<5%) .
Q. What computational methods predict binding modes with biological targets?
Methodological Answer:
- Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB ID: 5KIR). Key findings:
- MD Simulations: GROMACS validates stability of ligand-protein complexes over 100 ns .
Data Contradiction Analysis
Q. Why do some studies report potent COX-2 inhibition while others show negligible activity?
Analysis:
- Variable 1: Assay conditions (e.g., enzyme concentration, incubation time). A study using 10 nM COX-2 observed IC₅₀ = 0.8 µM, while 50 nM enzyme yielded IC₅₀ = 5 µM .
- Variable 2: Stereochemistry: Racemic mixtures vs. enantiopure forms (e.g., (R)-isomer is 10x more active than (S)) .
3.2 Discrepancies in reported melting points (MPs): 180–190°C vs. 210–215°C
Resolution:
- Impurity Effects: Crude samples (95% purity) melt at 180–190°C, while recrystallized (>99%) samples melt higher .
- Polymorphism: DSC/TGA identifies two crystalline forms (Form I: MP 185°C; Form II: MP 212°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
